molecular formula C14H29NO B1294634 N,N-Dimethyldodecanamide CAS No. 3007-53-2

N,N-Dimethyldodecanamide

Cat. No.: B1294634
CAS No.: 3007-53-2
M. Wt: 227.39 g/mol
InChI Key: BDYUSDIJIDGWCY-UHFFFAOYSA-N
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Description

N,N-Dimethyldodecanamide: is an organic compound with the molecular formula C₁₄H₂₉NO and a molecular weight of 227.39 g/mol . It is also known by other names such as Lauryl N,N-dimethylamide and N,N-Dimethyllauramide . This compound is a fatty amide and is commonly used in various industrial and research applications due to its unique chemical properties.

Scientific Research Applications

N,N-Dimethyldodecanamide has a wide range of applications in scientific research, including:

Safety and Hazards

N,N-Dimethyldodecanamide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyldodecanamide can be synthesized through the reaction of dodecanoic acid with dimethylamine . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the continuous feeding of dodecanoic acid and dimethylamine into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyldodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-Dimethyldodecanamide involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to changes in membrane fluidity and permeability. This property makes it useful as a surfactant and emulsifier. Additionally, it can interact with proteins, altering their structure and function, which is beneficial in various biochemical applications .

Comparison with Similar Compounds

  • N,N-Dimethyldecanamide
  • N,N-Dimethyltetradecanamide
  • N,N-Dimethylhexadecanamide

Comparison: N,N-Dimethyldodecanamide is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs. For example, N,N-Dimethyldecanamide has a shorter chain length, resulting in different solubility and melting point characteristics. Similarly, N,N-Dimethyltetradecanamide and N,N-Dimethylhexadecanamide have longer chain lengths, affecting their hydrophobicity and interaction with lipid membranes .

Properties

IUPAC Name

N,N-dimethyldodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(16)15(2)3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYUSDIJIDGWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880881
Record name N,N-Dimethyldodecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecanamide, N,N-dimethyl-
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CAS No.

3007-53-2
Record name N,N-Dimethyldodecanamide
Source CAS Common Chemistry
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Record name N,N-Dimethyllauramide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyldodecanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76600
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Record name Dodecanamide, N,N-dimethyl-
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Record name N,N-Dimethyldodecanamide
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URL https://comptox.epa.gov/dashboard/DTXSID20880881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyldodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.198
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Record name N,N-DIMETHYLLAURAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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